benzyl N-(benzenesulfonyl)carbamate
Overview
Description
Benzyl N-(benzenesulfonyl)carbamate is an organic compound with the molecular formula C14H13NO4S. It is a derivative of carbamic acid and features both benzyl and benzenesulfonyl groups. This compound is known for its applications in organic synthesis, particularly as a protecting group for amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl N-(benzenesulfonyl)carbamate can be synthesized through various methods. One common approach involves the reaction of benzyl chloroformate with benzenesulfonamide in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. Another method involves the use of benzyl isocyanate and benzenesulfonamide under similar conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(benzenesulfonyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the benzenesulfonyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield benzyl alcohol and benzenesulfonamide.
Oxidation and Reduction: While less common, it can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Hydrolysis Agents: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Oxidizing Agents: Agents like potassium permanganate can be used for oxidation reactions.
Major Products
Substitution: Products depend on the nucleophile used, such as substituted carbamates.
Hydrolysis: Benzyl alcohol and benzenesulfonamide.
Oxidation: Sulfonic acids.
Scientific Research Applications
Benzyl N-(benzenesulfonyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of benzyl N-(benzenesulfonyl)carbamate involves its ability to protect amine groups by forming stable carbamate linkages. This protection prevents unwanted side reactions during synthetic processes. The benzenesulfonyl group can be selectively removed under specific conditions, allowing for the controlled release of the amine .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the benzenesulfonyl group.
N-Boc carbamate: Contains a tert-butoxycarbonyl group instead of the benzenesulfonyl group.
Fmoc carbamate: Features a fluorenylmethoxycarbonyl group.
Uniqueness
Benzyl N-(benzenesulfonyl)carbamate is unique due to its dual protecting groups, which offer enhanced stability and selectivity in synthetic applications. The presence of the benzenesulfonyl group provides additional reactivity options compared to other carbamates .
Properties
IUPAC Name |
benzyl N-(benzenesulfonyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c16-14(19-11-12-7-3-1-4-8-12)15-20(17,18)13-9-5-2-6-10-13/h1-10H,11H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUJIDJGBHCKEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NS(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00288346 | |
Record name | benzyl N-(benzenesulfonyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00288346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.32 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7501-65-7, 7148-31-4 | |
Record name | NSC55356 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55356 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | benzyl N-(benzenesulfonyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00288346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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